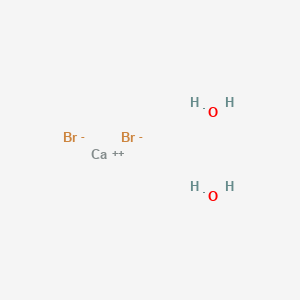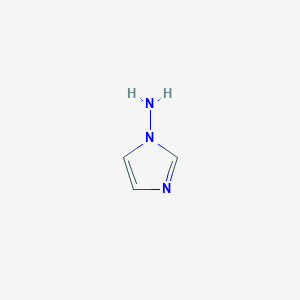
溴化钙二水合物
描述
Calcium dibromide dihydrate, also known as calcium bromide dihydrate, is a chemical compound with the formula CaBr₂·2H₂O. It consists of one calcium ion (Ca²⁺) and two bromide ions (Br⁻) along with two water molecules. This compound is typically found as a white crystalline powder and is highly soluble in water. It is used in various industrial applications, including drilling fluids, neuroses medication, and as a freezing mixture .
科学研究应用
Calcium dibromide dihydrate has a wide range of scientific research applications:
作用机制
Target of Action
Calcium Dibromide Dihydrate primarily targets the calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
Calcium Dibromide Dihydrate interacts with its targets by reducing the influx of calcium into vascular smooth muscle cells . This is achieved by interfering with voltage-operated calcium channels in the cell membrane . By blocking these channels, Calcium Dibromide Dihydrate is able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
The action of Calcium Dibromide Dihydrate affects several biochemical pathways. One of the key pathways is the calcium signaling pathway . This pathway is crucial for several biological processes including neurotransmission, muscle contraction, hormone secretion, and the clotting cascade . By regulating the entry of calcium into muscle cells, Calcium Dibromide Dihydrate can influence these processes.
Pharmacokinetics
The pharmacokinetics of Calcium Dibromide Dihydrate involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetic parameters of calcium indicate that all three may undergo similar mechanisms of calcium metabolism . The process is linear due to a first-order reaction .
Result of Action
The molecular and cellular effects of Calcium Dibromide Dihydrate’s action primarily involve the reduction of muscular contraction in blood vessels. This leads to vasodilation, which in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Action Environment
The action, efficacy, and stability of Calcium Dibromide Dihydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to be used in aqueous solutions, such as in some drilling fluids . Furthermore, when strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine .
生化分析
Biochemical Properties
Calcium dibromide dihydrate plays a significant role in biochemical reactions, particularly in the regulation of calcium ions within biological systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium ions are known to bind with calmodulin, a calcium-binding messenger protein that is involved in numerous cellular processes. The interaction between calcium ions from calcium dibromide dihydrate and calmodulin leads to the activation of various enzymes, such as kinases and phosphatases, which are crucial for cellular signaling pathways .
Cellular Effects
Calcium dibromide dihydrate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The calcium ions released from calcium dibromide dihydrate can activate signaling pathways such as the calcium/calmodulin-dependent protein kinase pathway, which plays a role in regulating gene expression and cellular metabolism. Additionally, calcium ions can influence the activity of transcription factors, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of calcium dibromide dihydrate involves its dissociation into calcium and bromide ions in aqueous solutions. The calcium ions then interact with various biomolecules, including enzymes and proteins. For example, calcium ions can bind to the active sites of enzymes, leading to their activation or inhibition. This binding can result in conformational changes in the enzymes, altering their catalytic activity. Additionally, calcium ions can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium dibromide dihydrate can change over time. The stability and degradation of calcium dibromide dihydrate are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to calcium dibromide dihydrate can result in changes in cellular function, such as altered cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of calcium dibromide dihydrate on biological systems .
Dosage Effects in Animal Models
The effects of calcium dibromide dihydrate vary with different dosages in animal models. At low doses, calcium dibromide dihydrate can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above or below this range can have detrimental effects .
Metabolic Pathways
Calcium dibromide dihydrate is involved in various metabolic pathways, particularly those related to calcium metabolism. The calcium ions released from calcium dibromide dihydrate can interact with enzymes and cofactors involved in metabolic processes. For example, calcium ions can activate enzymes in the citric acid cycle, leading to increased production of adenosine triphosphate (ATP). Additionally, calcium ions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Calcium dibromide dihydrate is transported and distributed within cells and tissues through various mechanisms. Calcium ions can be transported across cell membranes by calcium channels and transporters. Once inside the cell, calcium ions can bind to binding proteins, such as calmodulin, which facilitate their distribution to specific cellular compartments. The localization and accumulation of calcium ions can influence their activity and function within the cell .
Subcellular Localization
The subcellular localization of calcium dibromide dihydrate is crucial for its activity and function. Calcium ions can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, calcium ions can be directed to the endoplasmic reticulum, where they play a role in protein folding and processing. Additionally, calcium ions can be localized to the mitochondria, where they influence energy production and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
Calcium dibromide dihydrate can be synthesized through the reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with bromine (Br₂) in the presence of a reducing agent such as formic acid (HCO₂H) or formaldehyde. The reaction is as follows :
[ \text{CaO} + \text{Br}_2 + \text{HCO}_2\text{H} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, calcium dibromide dihydrate is often produced by dehydrating the dihydrate form at elevated temperatures under vacuum conditions. This process involves heating the compound to around 250°C to remove the water molecules .
化学反应分析
Types of Reactions
Calcium dibromide dihydrate undergoes several types of chemical reactions, including:
-
Oxidation: : When heated strongly in air, calcium dibromide reacts with oxygen to produce calcium oxide (CaO) and bromine (Br₂) .
[ 2 \text{CaBr}_2 + \text{O}_2 \rightarrow 2 \text{CaO} + 2 \text{Br}_2 ]
-
Complex Formation: : In the laboratory, calcium dibromide can form complexes with triphenylphosphine oxide, which allows for the removal of triphenylphosphine oxide from reaction mixtures without chromatography .
Common Reagents and Conditions
Common reagents used in reactions with calcium dibromide dihydrate include bromine, formic acid, and formaldehyde. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of calcium dibromide dihydrate include calcium oxide and bromine, especially during oxidation reactions .
相似化合物的比较
Calcium dibromide dihydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Both compounds contain calcium ions, but calcium chloride is used more commonly as a de-icing agent and in food preservation.
Calcium fluoride (CaF₂): This compound is used in the production of optical components and in the metallurgical industry.
Calcium iodide (CaI₂): Similar to calcium dibromide, calcium iodide is used in medicine and as a reagent in chemical synthesis.
Calcium dibromide dihydrate is unique due to its specific applications in drilling fluids and its ability to form complexes with other compounds, which is not commonly observed with other calcium halides .
属性
IUPAC Name |
calcium;dibromide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABDSFFYLIOFDO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Ca+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CaH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617030 | |
| Record name | Calcium bromide--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22208-73-7 | |
| Record name | Calcium bromide--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)

![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)





